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molecular formula C8H9ClO2 B8325344 3-(5-Methylfuran-2-yl)propanoyl chloride

3-(5-Methylfuran-2-yl)propanoyl chloride

Cat. No. B8325344
M. Wt: 172.61 g/mol
InChI Key: QXUPDBSPYCPGGJ-UHFFFAOYSA-N
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Patent
US06812237B2

Procedure details

3-(5-Methyl-furan-2-yl)-propionyl chloride (H. Kotsuki et al., Bull. Chem. Soc. Jpn., 1984, 57, 3339) is converted to (S) 2-(tert-butoxycarbonylamino)-3-(5-methyl-furan-2-yl)-propionic acid according to the Evans amino acid protocol (J. Am. Chem. Soc. 1990, 112, 4011).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1OC(CCC(Cl)=O)=CC=1.[C:12]([O:16][C:17]([NH:19][CH:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]>>[C:12]([O:16][C:17]([NH:19][C@@H:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(O1)CCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC=1OC(=CC1)C
Step Three
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC=1OC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06812237B2

Procedure details

3-(5-Methyl-furan-2-yl)-propionyl chloride (H. Kotsuki et al., Bull. Chem. Soc. Jpn., 1984, 57, 3339) is converted to (S) 2-(tert-butoxycarbonylamino)-3-(5-methyl-furan-2-yl)-propionic acid according to the Evans amino acid protocol (J. Am. Chem. Soc. 1990, 112, 4011).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC1OC(CCC(Cl)=O)=CC=1.[C:12]([O:16][C:17]([NH:19][CH:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]>>[C:12]([O:16][C:17]([NH:19][C@@H:20]([CH2:24][C:25]1[O:26][C:27]([CH3:30])=[CH:28][CH:29]=1)[C:21]([OH:23])=[O:22])=[O:18])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(O1)CCC(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC(C(=O)O)CC=1OC(=CC1)C
Step Three
Name
amino acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC=1OC(=CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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